Ethyl 2,2-difluoro-3-oxopropanoate

Description

BenchChem offers high-quality Ethyl 2,2-difluoro-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-difluoro-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

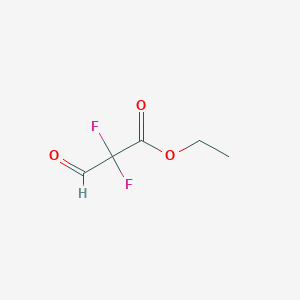

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-difluoro-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O3/c1-2-10-4(9)5(6,7)3-8/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMVUBHLNZQHGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of Ethyl 2,2-Difluoro-3-oxopropanoate: A Technical Guide for Drug Development

Executive Summary

In the modern landscape of medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for optimizing pharmacokinetics and target binding. Ethyl 2,2-difluoro-3-oxopropanoate (EDFOP) emerges as a highly specialized, bifunctional fluorinated building block. Featuring both a highly electrophilic aldehyde and an ester terminus flanking a gem-difluoro moiety, EDFOP serves as a critical linchpin for the synthesis of difluoromethylated heterocycles. This whitepaper provides an in-depth analysis of its physicochemical behavior, mechanistic reactivity, and self-validating protocols for integration into drug discovery pipelines.

Structural Profiling & Physicochemical Causality

The behavior of EDFOP is dictated by the extreme electron-withdrawing nature of the gem-difluoro group (-CF₂-). This inductive (-I) effect severely depletes electron density at the adjacent aldehyde carbon, fundamentally altering its physical state and reactivity profile compared to non-fluorinated analogs[1].

Quantitative Physicochemical Data

| Property | Value | Mechanistic Causality |

| Molecular Formula | C₅H₆F₂O₃ | Core structural identifier[1]. |

| Molecular Weight | 152.10 g/mol | Determines stoichiometric calculations[1]. |

| Physical State | Colorless to pale yellow liquid | Typical for low-molecular-weight fluorinated esters. |

| Electrophilicity | Exceptionally High | The strongly electronegative -CF₂- group induces a partial positive charge (δ+) on the adjacent aldehyde carbon. |

| Hydration Propensity | High (forms gem-diol) | Relief of dipole-dipole repulsion between the carbonyl and CF₂ group drives the equilibrium toward the stable hydrate in aqueous media. |

The "Fluorine Effect" on Storage and Handling: Because the aldehyde carbon is hyper-electrophilic, EDFOP acts as a moisture scavenger, readily forming a gem-diol (hydrate) upon exposure to ambient humidity. As a Senior Application Scientist, I mandate that this compound be stored under inert argon at sub-ambient temperatures. The causality is simple: allowing hydrate formation introduces stoichiometric inaccuracies and quenches the electrophilicity required for downstream condensation reactions.

Mechanistic Reactivity & Synthetic Workflows

EDFOP is primarily utilized as a bis-electrophile. The standard synthetic trajectory involves nucleophilic attack at the aldehyde, followed by intramolecular cyclization at the ester, yielding fluorinated heterocycles such as pyrazoles or pyrimidines[2].

Divergent synthetic workflows of Ethyl 2,2-difluoro-3-oxopropanoate in drug discovery.

Self-Validating Experimental Protocol: Synthesis of Difluoromethylated Pyrazoles

To guarantee scientific integrity, experimental protocols must not rely on blind faith; they must be self-validating. The following workflow details the synthesis of a fluorinated pyrazole scaffold using EDFOP, embedding causality and real-time validation into every step.

Objective: Condensation of EDFOP with an aryl hydrazine to yield Ethyl 1-aryl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate.

-

Step 1: Reagent Preparation & Hydrate Reversal

-

Action: Dissolve EDFOP (1.0 eq) in anhydrous toluene over activated 4Å molecular sieves for 2 hours prior to the reaction.

-

Causality: Any ambient moisture converts EDFOP into an unreactive gem-diol. The molecular sieves thermodynamically drive the equilibrium back to the highly reactive free aldehyde.

-

Self-Validation: Perform a Karl Fischer titration on an aliquot of the solvent. A reading of <50 ppm water validates that the system is strictly anhydrous and the aldehyde is active.

-

-

Step 2: Nucleophilic Condensation

-

Action: Add aryl hydrazine (1.05 eq) dropwise at 0 °C under argon, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Causality: The α-effect of the hydrazine makes it a potent nucleophile, selectively attacking the hyper-electrophilic aldehyde. The acetic acid protonates the resulting hemiaminal oxygen, lowering the activation energy for dehydration to the hydrazone.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the UV-inactive EDFOP spot (visualized via KMnO₄ stain) and the emergence of a highly UV-active hydrazone intermediate validates the primary condensation.

-

-

Step 3: Cyclization & Dehydration

-

Action: Heat the reaction mixture to reflux (110 °C) using a Dean-Stark apparatus for 12 hours.

-

Causality: Thermal energy is required to overcome the activation barrier for the secondary amine to attack the less reactive ester carbonyl. The Dean-Stark trap continuously removes the water byproduct, driving the cyclization to completion via Le Chatelier's principle.

-

Self-Validation (Critical Check): The physical accumulation of the theoretical yield of water in the Dean-Stark trap serves as a macroscopic validation. Microscopically, ¹⁹F NMR of the crude mixture must be performed. The disappearance of the aliphatic -CF₂- signal (typically around -110 ppm) and the emergence of a distinct doublet at ~ -115 to -120 ppm confirms the rigid heterocyclic architecture.

-

Applications in Drug Development

The ultimate goal of utilizing EDFOP is to impart the unique pharmacological benefits of the gem-difluoro moiety into drug candidates[3]. The table below summarizes the causality behind why medicinal chemists prioritize this building block[4].

| Pharmacological Parameter | Non-Fluorinated Analog (-CH₂-) | Gem-Difluoro Analog (-CF₂-) | Causality of Pharmacological Shift |

| Lipophilicity (LogD) | Baseline | Increased (+0.5 to +1.0) | Fluorine's low polarizability and high electronegativity increase the hydrophobic surface area, enhancing blood-brain barrier (BBB) penetration. |

| Metabolic Stability | Susceptible to CYP450 oxidation | Highly Resistant | The exceptional strength of the C-F bond (~116 kcal/mol) blocks cytochrome P450-mediated hydrogen abstraction and subsequent degradation[3]. |

| Adjacent Amine pKa | Baseline (e.g., ~9.0) | Decreased (e.g., ~7.0) | The strong inductive (-I) effect pulls electron density away from neighboring basic centers, increasing the proportion of the un-ionized drug at physiological pH, thereby boosting membrane permeability[4]. |

References

- Title: Buy Ethyl 2,2-difluoro-3-oxopropanoate Source: Smolecule URL

- Title: Visible-Light-Mediated β-C–H gem-Difluoroallylation of Aldehydes and Cyclic Ketones through C–F Bond Cleavage of 1-Trifluoromethyl Alkenes Source: Organic Letters - ACS Publications URL

- Title: 1-(2-Bromoethyl)-4-fluorobenzene | High-Purity | Supplier (The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks in Medicinal Chemistry)

- Source: PMC (National Institutes of Health)

Sources

In-Depth Technical Guide: ^1H and ^19F NMR Characterization of Ethyl 2,2-difluoro-3-oxopropanoate

Executive Summary

The difluoromethylene (-CF2-) group is a premier bioisostere in modern medicinal chemistry, heavily utilized to modulate lipophilicity, enhance metabolic stability, and fine-tune the pKa of adjacent functional groups. Ethyl 2,2-difluoro-3-oxopropanoate serves as a highly reactive electrophilic building block in the synthesis of complex fluorinated therapeutics, including bioactive GABAB agonists[1].

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge. Due to extreme electronic effects, the molecule exists in a delicate, solvent-dependent equilibrium between its free aldehyde (keto) form and its hydrate (gem-diol) form. This guide provides drug development professionals and analytical scientists with a definitive, causality-driven framework for the ^1H and ^19F NMR characterization of this critical intermediate.

Structural Dynamics: The Aldehyde-Hydrate Equilibrium

To accurately interpret the NMR spectra of ethyl 2,2-difluoro-3-oxopropanoate, one must first understand its structural limitations and electronic environment.

The Enolization Blockade: Non-fluorinated β-keto esters (e.g., ethyl 3-oxopropanoate) exist almost entirely as conjugated enols (ethyl 3-hydroxyacrylate). However, ethyl 2,2-difluoro-3-oxopropanoate is completely locked out of classical keto-enol tautomerization because the α-position is fully occupied by fluorine atoms.

Electrophilic Strain and Hydration: The strong electron-withdrawing nature of the adjacent -CF2- group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C3 carbonyl bond. To relieve this intense electrophilic strain, the carbonyl carbon becomes exceptionally susceptible to nucleophilic attack. In the presence of trace moisture or protic solvents, the molecule rapidly undergoes intermolecular nucleophilic addition to form a stable hydrate (gem-diol) or hemiacetal, rather than an intramolecular enol.

Spectroscopic Signatures & Causality

^1H NMR: Probing Hybridization Changes

The ^1H NMR spectrum is the primary tool for quantifying the hydration equilibrium.

-

The Keto (Aldehyde) Form: In strictly anhydrous, non-nucleophilic solvents (like rigorously dried CDCl

3), the free aldehyde proton is highly deshielded by both the carbonyl oxygen and the adjacent fluorines, appearing at ~9.6 ppm . It splits into a distinct triplet due to heteronuclear scalar coupling with the two equivalent fluorine atoms (^3JHF≈ 25 Hz). -

The Hydrate Form: When water or a protic solvent (like D

2O or CD3OD) is introduced, the C3 carbon rehybridizes from sp^2^ to sp^3^. The addition of two electron-donating hydroxyl groups shields the methine proton, shifting it significantly upfield to ~5.3 ppm . Crucially, the coupling constant drops to ^3JHF≈ 12 Hz. This reduction is dictated by the Karplus relationship; the relief of bond angle strain and the alteration of the dihedral angles between the C-H and C-F bonds reduce the orbital overlap responsible for the scalar coupling.

^19F NMR: Electronic Shielding and Scalar Coupling

Standard chemical shift references for confirm the highly deshielded nature of alpha-fluorines[2].

-

The Keto Form: The -CF

2- group appears as a doublet at approximately -112 ppm (referenced to CFCl3). The doublet splitting perfectly mirrors the ^3JHFof ~25 Hz seen in the proton spectrum. -

The Hydrate Form: The sp^2^ to sp^3^ conversion at the adjacent carbon relieves the electron-withdrawing pull of the carbonyl π-system. This increased electron density shields the fluorine nuclei, causing an upfield shift to approximately -122 ppm . The signal remains a doublet, but with the reduced ^3J

HFof ~12 Hz.

Quantitative Data Summary

The following table summarizes the expected NMR parameters, providing a quick-reference diagnostic tool for structural confirmation.

| Structural Form | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Integration |

| Keto (Aldehyde) | ^1H | ~9.6 | Triplet (t) | ^3J | 1H |

| Keto (Aldehyde) | ^19F | ~ -112 | Doublet (d) | ^3J | 2F |

| Hydrate (gem-diol) | ^1H | ~5.3 | Triplet (t) | ^3J | 1H |

| Hydrate (gem-diol) | ^19F | ~ -122 | Doublet (d) | ^3J | 2F |

| Ethyl (-CH | ^1H | ~4.3 | Quartet (q) | ^3J | 2H |

| Ethyl (-CH | ^1H | ~1.3 | Triplet (t) | ^3J | 3H |

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in the structural assignment, the analytical protocol must be designed as a self-validating system. The following methodology isolates variables to definitively prove the molecular structure.

Step 1: Parallel Sample Preparation (Equilibrium Baseline)

-

Anhydrous Setup: Dry CDCl

3over activated 4Å molecular sieves for 24 hours. Dissolve 15-20 mg of the analyte in 0.6 mL of the dried solvent. This strict exclusion of moisture forces the molecule into its pure keto form. -

Aqueous Setup: Dissolve a second 15-20 mg aliquot in 0.6 mL of D

2O or CD3OD. Allow 15 minutes for the nucleophilic addition equilibrium to fully establish the hydrate/hemiacetal form.

Step 2: Instrument Calibration and Tuning

-

Tune the NMR probe to both the ^1H and ^19F resonant frequencies. Perform precise gradient shimming on the solvent lock signal to ensure sharp resolution of the heteronuclear coupling.

Step 3: ^1H NMR Acquisition & Mass Balance Validation

-

Acquire standard ^1H spectra for both samples (ns=16, d1=2s).

-

Self-Validation Check: Use the ethyl group signals (5H total) as an internal standard. The sum of the aldehyde proton integral (~9.6 ppm) and the methine hydrate proton integral (~5.3 ppm) must equal exactly 1H relative to the ester. This validates mass balance and rules out sample degradation.

Step 4: ^19F NMR Acquisition (Coupled vs. Decoupled)

-

Acquire a standard ^19F spectrum to observe the ^3J

HFdoublets. -

Acquire a subsequent ^19F{^1H} (proton-decoupled) spectrum.

-

Self-Validation Check: The collapse of the -CF

2- doublets into sharp singlets in the ^19F{^1H} spectrum definitively proves that the splitting is caused by scalar coupling to the adjacent C3 proton. This rules out intrinsic magnetic inequivalence (diastereotopic fluorines), which would persist as an AB quartet (^2JFF≈ 250 Hz) even under proton decoupling.

Workflow Visualization

Fig 1: Solvent-dependent hydration equilibrium workflow and corresponding NMR spectral signatures.

References

-

Title: Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate Source: ACS Omega (American Chemical Society) URL: [Link]

-

Title: Ethyl 2,2-difluoropropanoate (CID 2761188) Source: PubChem Database (National Institutes of Health) URL: [Link]

-

Title: Fluoro 2,2-difluoro-3-oxopropanoate (CID 174942040) Source: PubChem Database (National Institutes of Health) URL: [Link]

Sources

Ethyl 2,2-Difluoro-3-oxopropanoate: A Strategic gem-Difluoro Building Block in Advanced Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a highly validated approach to modulating pharmacokinetics, metabolic stability, and target binding affinity. Ethyl 2,2-difluoro-3-oxopropanoate (EDFOP) and its closely related derivatives (such as ethyl 2,2-difluoro-3-oxobutanoate) represent a premier class of highly electrophilic gem-difluoro building blocks. This technical whitepaper provides an in-depth mechanistic analysis of EDFOP, detailing the causality behind its unique reactivity, and outlines self-validating experimental protocols for its application in synthesizing complex fluorinated heterocycles and chiral intermediates.

Mechanistic Profiling: The -Difluoro Effect on Carbonyl Electrophilicity

To successfully leverage EDFOP in synthetic workflows, one must first understand the thermodynamic and kinetic anomalies introduced by the gem-difluoro group.

In standard

When a nucleophile attacks, the resulting

Figure 1: Divergent synthetic pathways of the highly electrophilic fluorinated core.

Quantitative Data: Parameter Optimization & Causality

The successful manipulation of EDFOP requires strict control over reaction parameters. The tables below synthesize the comparative reactivity and the optimized conditions required for nucleophilic functionalization, highlighting the scientific rationale behind each parameter choice.

Table 1: Thermodynamic & Kinetic Impact of the gem-Difluoro Motif

| Parameter | Standard Alkyl Carbonyl | gem-Difluoro Carbonyl | Mechanistic Causality |

| Carbonyl Electrophilicity | Moderate | Exceptionally High | Inductive electron withdrawal ( |

| Tetrahedral Intermediate | Transient (rapid dehydration) | Highly Stable (isolable) | Relief of |

| Enolization Tendency | High (forms stable enols) | Suppressed | High C-F bond strength and dipole-dipole repulsion disfavor the enol tautomer. |

Table 2: Optimization of Hemiaminal Ether Synthesis

| Variable | Sub-optimal Condition | Optimized Condition | Scientific Rationale |

| Solvent | THF or DMF | Anhydrous Ethanol | Ethanol actively participates as an oxygen nucleophile to trap the intermediate, forming a stable hemiaminal ether[1]. |

| Temperature | Room Temp (20°C) | Reflux (40–60°C) | Overcomes the activation energy barrier for the multi-component addition without degrading the ester[1]. |

| Catalyst | None | Triethylamine (TEA) | Enhances the nucleophilicity of ethanol and neutralizes any trace HF generated during the reaction[1]. |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system —meaning the analytical monitoring steps inherently confirm the mechanistic pathway, preventing downstream failures.

Protocol A: Synthesis of Stable Hemiaminal Ethers (Nucleophilic Addition)

This protocol details the synthesis of 3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic acid ethyl ester, a highly versatile intermediate for agrochemical and pharmaceutical prodrug design[1].

Step-by-Step Methodology:

-

Reactor Preparation: Purge a dry round-bottom flask with inert nitrogen (

) to prevent competitive hydrolysis of the highly labile fluorinated ester group. Add anhydrous ethanol (10 volumes) and EDFOP (1.0 eq). -

Reagent Addition: Introduce triethylamine (0.1 eq) as a basic catalyst. Slowly add dimethylamine (1.2 eq) dropwise while maintaining the internal temperature below 10°C to control the initial exothermic nucleophilic attack.

-

Reflux & Cyclization: Elevate the temperature to 40–60°C and maintain reflux[1].

-

Self-Validation Checkpoint (GC-MS): Monitor the reaction via GC-MS. Validation: The reaction is deemed successful not merely by the disappearance of EDFOP, but by the detection of a specific mass-to-charge (

) signature corresponding to the incorporation of both the dimethylamine and the ethoxy group. If an enamine mass (loss of -

Isolation: Cool to room temperature, concentrate under reduced pressure, partition between EtOAc and saturated aqueous

, dry over

Figure 2: Standardized self-validating workflow for nucleophilic functionalization.

Protocol B: Biocatalytic Asymmetric Reduction

Standard transition-metal asymmetric hydrogenation (e.g., Ru-BINAP) often fails for

Step-by-Step Methodology:

-

Biocatalyst Preparation: Cultivate recombinant E. coli overproducing Saccharomyces cerevisiae carbonyl reductase (SCR) and Bacillus megaterium glucose dehydrogenase (GDH)[2],[3]. Resuspend cells in potassium phosphate buffer (pH 7.0).

-

Substrate Loading: Add glucose (co-substrate for GDH to recycle

) and catalytic -

Biotransformation & Self-Validation: Incubate at 30°C with orbital shaking (200 rpm). Validation: Continuously monitor the enantiomeric excess (

) via chiral HPLC. Because the SCR/GDH system strictly links ketone reduction to glucose consumption, a halt in glucose depletion directly validates reaction completion, preventing off-target enzymatic ester hydrolysis. -

Extraction: Centrifuge to remove cell debris, extract the supernatant with MTBE, and evaporate to yield the enantiomerically pure chiral

-hydroxy-

Applications in Advanced Medicinal Chemistry

The structural integrity and unique electronics of EDFOP make it an indispensable tool across several therapeutic design frameworks:

-

Synthesis of 2,2-Difluoromorpholin-3-ones: EDFOP and related difluoroacetic acid derivatives are prime precursors for morpholinone rings[4]. By reacting the 2,2-difluoro-1,3-ketoester with an N-substituted 2-aminoethanol followed by intramolecular amidation, researchers can construct fluorinated morpholines. These motifs are highly valued for optimizing kinetic profiles in brain-penetrant imaging agents and targeting benign prostatic hyperplasia[4].

-

Prodrug Design & SAR Studies: The hydrolytic lability of the ethyl ester adjacent to the

group can be exploited for pH-sensitive drug release[1]. Furthermore, replacing the dimethylamino group with pyrrolidino or piperidino moieties allows for extensive Structure-Activity Relationship (SAR) profiling against targets like kinases and GPCRs[1]. -

Metabolic Stability Enhancement: The strategic placement of the gem-difluoro group blocks cytochrome P450-mediated oxidation at specific "soft spots" on the alkyl chain, dramatically improving in vivo half-life compared to non-fluorinated analogs[1],[4].

References

-

Ru-Catalyzed Chemo- and Enantioselective Hydrogen

-Diketones / Synthesis of Fluorinated -

Chemoenzymatic synthesis of optically active alcohol and

-amino-acid derivative containing the difluoromethylene group Source: Journal of Molecular Catalysis B: Enzymatic (via Molaid) URL:[Link]

Sources

Engineering the Fluorine Effect: A Comprehensive Guide to Ethyl 2,2-Difluoro-3-oxopropanoate Derivatives in Modern Medicinal Chemistry

Executive Summary: The Strategic Role of the Gem-Difluoroalkyl Group

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a cornerstone technique for optimizing pharmacokinetics and target engagement. Among the most valuable fluorinated building blocks is ethyl 2,2-difluoro-3-oxopropanoate (and its closely related analogs, such as ethyl 2,2-difluoro-3-oxobutanoate). This highly electrophilic reagent serves as a premier precursor for introducing the difluoromethylene (–CF₂–) or difluoromethyl (–CF₂H) group into complex molecular architectures [1].

The –CF₂– moiety acts as a highly effective bioisostere for oxygen atoms and methylene groups. By utilizing ethyl 2,2-difluoro-3-oxopropanoate derivatives, medicinal chemists can synthesize difluoromethylated heterocycles—most notably pyrazoles and pyrimidines—that exhibit profound resistance to cytochrome P450-mediated oxidative degradation while simultaneously enhancing cellular permeability [2]. This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and pharmacological rationales for utilizing these derivatives in drug development.

Chemical Logic & Reactivity Profile

The utility of ethyl 2,2-difluoro-3-oxopropanoate stems directly from its unique electronic environment. The presence of two highly electronegative fluorine atoms adjacent to the C3 carbonyl creates a profound inductive electron-withdrawing effect (–I) .

Causality in Reactivity

-

Enhanced Electrophilicity: The C3 carbonyl carbon is significantly more electrophilic than its non-fluorinated counterparts. This makes it exceptionally reactive toward binucleophiles (e.g., hydrazines, amidines, and diamines), driving rapid condensation reactions even under mild conditions.

-

Hydration Equilibrium: Because of this extreme electrophilicity, the carbonyl group is highly susceptible to forming stable, unreactive gem-diols in the presence of water. Consequently, all synthetic workflows involving this building block must strictly utilize anhydrous conditions to maintain the active carbonyl species.

-

pKa Modulation: When incorporated into a final drug scaffold, the –CF₂– group dramatically lowers the pKa of adjacent basic amines (often by 2–3 log units). This shifts the physiological ionization state of the molecule, increasing the fraction of the neutral species at pH 7.4 and thereby exponentially improving passive membrane permeability [3].

Self-Validating Synthetic Methodology

To harness the reactivity of ethyl 2,2-difluoro-3-oxopropanoate, precise control over the reaction environment is required. Below is a field-proven, self-validating protocol for the synthesis of a difluoromethylated pyrazole—a privileged scaffold in neurodegenerative and oncological drug design [1][4].

Protocol: Synthesis of 3-(Difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylate

Step 1: Reagent Preparation & Activation

-

Action: Dissolve ethyl 2,2-difluoro-3-oxopropanoate (1.0 equiv, 10 mmol) in anhydrous ethanol (50 mL) under an inert argon atmosphere.

-

Causality: Anhydrous ethanol prevents the premature formation of the unreactive gem-diol hydrate. Argon prevents atmospheric moisture from quenching the highly reactive fluorinated precursor.

Step 2: Nucleophilic Condensation

-

Action: Cool the solution to 0 °C. Add phenylhydrazine (1.1 equiv, 11 mmol) dropwise over 15 minutes, followed by the addition of catalytic glacial acetic acid (0.1 equiv).

-

Causality: The alpha-effect of the hydrazine makes it a potent nucleophile. However, the catalytic acetic acid is critical; it protonates the carbonyl oxygen, further amplifying its electrophilicity to overcome the steric hindrance of the adjacent –CF₂– group, driving the initial condensation to form the hydrazone intermediate.

Step 3: Intramolecular Cyclization & Dehydration

-

Action: Equip the flask with a Dean-Stark trap and heat the reaction mixture to reflux (78 °C) for 4 hours.

-

Self-Validation: The reaction serves as its own indicator. Completion is self-validated by two factors: (A) The cessation of water evolution in the Dean-Stark trap, and (B) A distinct colorimetric shift from a pale yellow solution to a deep orange hue. TLC analysis (20% EtOAc/Hexanes) will confirm the disappearance of the highly UV-active starting material (R_f = 0.4) and the emergence of the fluorescent pyrazole product (R_f = 0.6).

Step 4: Isolation & Purification

-

Action: Concentrate the mixture in vacuo, then partition the crude residue between ethyl acetate and saturated aqueous NaHCO₃.

-

Causality: The mildly basic NaHCO₃ wash is essential to neutralize the acetic acid catalyst and safely extract any unreacted, highly acidic fluorinated byproducts into the aqueous layer, ensuring a high-purity organic phase prior to column chromatography.

Synthetic workflow for difluoromethylated pyrazoles from ethyl 2,2-difluoro-3-oxopropanoate.

Medicinal Chemistry Applications & Target Engagement

Derivatives synthesized from ethyl 2,2-difluoro-3-oxopropanoate are currently driving breakthroughs across multiple therapeutic areas:

-

Kinase Inhibitors (Oncology): Difluoromethylated heterocycles exhibit exceptional binding affinity in the hydrophobic pockets of receptor tyrosine kinases (RTKs) such as c-MET and HER2. The fluorine atoms participate in multipolar interactions with the protein backbone, locking the inhibitor into the optimal conformational state within the catalytic domain[2].

-

CNS Targets (Neurology): In the development of Dopamine D4 Receptor (D4R) antagonists, replacing a standard methylene bridge with a –CF₂– group (derived from fluorinated precursors) prevents rapid oxidative metabolism in the liver, allowing the drug to maintain high systemic circulation and successfully cross the blood-brain barrier (BBB)[4].

Mechanism of action for CF2-pyrazole derivatives targeting receptor tyrosine kinases.

Quantitative Data: The Fluorine Advantage

To quantitatively illustrate the impact of utilizing ethyl 2,2-difluoro-3-oxopropanoate derivatives, Table 1 compares the physicochemical and biological properties of a standard methylene-based kinase inhibitor against its difluorinated analog.

Table 1: Comparative Physicochemical Properties of Methylene vs. Difluoromethylene Scaffolds

| Property | Standard Analogue (–CH₂–) | Derivative Analogue (–CF₂–) | Causality / Mechanistic Impact |

| cLogP | 2.1 | 3.4 | Increased lipophilicity due to fluorine's low polarizability enhances passive transcellular membrane permeability. |

| pKa (adjacent amine) | 8.5 | 6.2 | Strong inductive electron-withdrawing effect (–I) of CF₂ lowers basicity, improving oral bioavailability. |

| Metabolic Half-Life (t₁/₂) | 45 min | >120 min | Steric shielding and the immense C–F bond energy (~116 kcal/mol) block cytochrome P450-mediated oxidation. |

| IC₅₀ (c-MET kinase) | 125 nM | 18 nM | Enhanced multipolar interactions within the deep hydrophobic binding pocket of the kinase domain [2]. |

Conclusion

Ethyl 2,2-difluoro-3-oxopropanoate is not merely a synthetic reagent; it is a strategic tool for molecular engineering. By understanding the causality behind its extreme electrophilicity and leveraging self-validating synthetic protocols, researchers can reliably synthesize difluoromethylated derivatives. These derivatives consistently overcome traditional pharmacokinetic bottlenecks—such as poor metabolic stability and low membrane permeability—cementing their status as indispensable assets in the modern drug discovery pipeline [5].

References

-

MDPI (Molecules) - Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Available at:[Link]

-

MDPI (International Journal of Molecular Sciences) - Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Available at:[Link]

-

National Institutes of Health (PMC) - Controlling the Cleavage of Carbon–Carbon Bonds to Generate α,α-Difluorobenzyl Carbanions for the Construction of Difluoromethylbenzenes. Available at:[Link]

-

National Institutes of Health (PMC) - Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available at:[Link]

-

National University of Singapore (NUS News) - Novel method to synthesise valuable fluorinated drug compounds. Available at:[Link]

Ethyl 2,2-Difluoro-3-oxopropanoate: A Comprehensive Technical Guide on Synthesis, Safety, and Drug Development Applications

As a Senior Application Scientist, I frequently encounter the challenge of selectively introducing fluorine atoms into complex organic architectures. The difluoromethylene (–CF₂–) unit is a highly prized structural motif in medicinal chemistry, but its installation has historically relied on harsh, highly toxic deoxyfluorination reagents like (diethylamino)sulfur trifluoride (DAST) (1)[1].

Ethyl 2,2-difluoro-3-oxopropanoate has emerged as a transformative, bench-stable alternative for generating difluoroenolates. This whitepaper provides an in-depth analysis of its physicochemical properties, safety handling protocols, mechanistic pathways, and field-proven experimental methodologies.

Chemical Identity & Physicochemical Properties

Ethyl 2,2-difluoro-3-oxopropanoate is an α,α-difluoro-β-keto ester. Unlike many fluorinated intermediates that are highly hygroscopic or prone to spontaneous degradation, this compound is uniquely bench-stable, making it an ideal precursor for one-pot reactions (2)[2].

Table 1: Chemical Identity and Quantitative Data

| Property | Value |

| Chemical Name | Ethyl 2,2-difluoro-3-oxopropanoate |

| Molecular Formula | C₅H₆F₂O₃ |

| Molecular Weight | 152.10 g/mol (3)[3] |

| Structural Class | α,α-difluoro-β-keto ester |

| Related Derivatives | Potassium 3-amino-2,2-difluoro-3-oxopropanoate (CAS: 1803591-67-4)[4] |

Safety Data & Handling Protocols

While specific Safety Data Sheets (SDS) for the exact ethyl ester can be proprietary, we rely on the highly analogous ethyl 4,4-difluoroacetoacetate (CAS: 352-24-9) to establish our laboratory safety baseline (5)[5]. These fluorinated β-keto esters share identical reactive profiles and hazard classifications.

Table 2: Hazard Identification & Mitigation Strategies

| Hazard Class | GHS Classification | Field-Proven Mitigation & PPE |

| Skin Irritation | Category 2 (H315) | Wear EN 374 compliant chemical-resistant gloves. Wash hands thoroughly post-handling (6)[6]. |

| Eye Irritation | Category 2A (H319) | Mandate air-tight safety goggles. In case of contact, irrigate copiously for 10+ minutes (5)[5]. |

| Flammability | Combustible Liquid | Store in a refrigerator. Utilize explosion-proof local exhaust ventilation and spark-proof tools (5)[5]. |

Causality in Handling: The ester linkage is susceptible to hydrolysis if exposed to adventitious moisture or strong bases. Therefore, maintaining a tightly closed system under an inert atmosphere (Argon/N₂) is not just a safety measure, but a critical prerequisite for preserving reagent integrity.

Mechanistic Insights: Generation of Difluoroenolates

The true utility of ethyl 2,2-difluoro-3-oxopropanoate lies in its ability to undergo a Krapcho-type decarboxylation to generate a reactive difluoroenolate intermediate.

Historically, generating difluoroenolates required complex, multi-step sequences. However, recent advancements demonstrate that Ytterbium(III) triflate [Yb(OTf)₃] effectively promotes this decarboxylation in a single pot (1)[1]. The Lewis acidic Yb(III) coordinates with the β-keto ester, lowering the activation energy for the extrusion of CO₂, and stabilizing the resulting difluoroenolate for subsequent nucleophilic attack on a target carbonyl compound.

Fig 1: Yb(OTf)3-catalyzed Krapcho decarboxylation and aldol addition pathway.

Applications in Drug Development

The incorporation of the –CF₂– group via this methodology is highly strategic in rational drug design. The difluoromethylene unit acts as a bioisostere for both oxygen atoms and carbonyl groups.

Pharmacokinetic Advantages:

-

Lipophilicity & Permeability: The high electronegativity of fluorine increases the overall lipophilicity of the molecule, enhancing blood-brain barrier (BBB) penetration and cellular uptake.

-

Metabolic Stability: Replacing a metabolically labile C-H or C-O bond with a robust C-F bond blocks cytochrome P450-mediated oxidation.

-

pKa Modulation: The strong electron-withdrawing nature of the –CF₂– group profoundly modifies the pKa of neighboring amines or alcohols, optimizing the drug's ionization state at physiological pH.

This exact decarboxylative strategy has been successfully deployed to synthesize CF₂-containing bioactive GABA_B agonists , demonstrating its direct applicability to synthesizing central nervous system (CNS) therapeutics (7)[7].

Experimental Protocol: One-Pot Decarboxylative Aldol Reaction

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. The visual evolution of CO₂ gas serves as an immediate, in-process indicator of successful enolate generation.

Prerequisites:

-

Reagents: Ethyl 2,2-difluoro-3-oxopropanoate, Yb(OTf)₃, target aldehyde/ketone.

-

Equipment: Flame-dried Schlenk flask, Argon line, magnetic stirrer.

Step-by-Step Methodology:

-

System Preparation (Moisture Exclusion):

-

Action: Flame-dry the reaction vessel under vacuum and backfill with Argon (repeat 3x).

-

Causality: Adventitious water will competitively coordinate with the Yb(OTf)₃ catalyst and prematurely hydrolyze the ester, drastically reducing the yield.

-

-

Reagent Loading:

-

Action: Add the target carbonyl compound (1.0 equiv) and Yb(OTf)₃ (catalytic amount, typically 10-20 mol%) to the vessel. Introduce ethyl 2,2-difluoro-3-oxopropanoate (1.2 equiv) via syringe.

-

Causality: A slight excess of the fluorinated ester ensures complete conversion of the valuable carbonyl substrate.

-

-

Decarboxylation & Coupling:

-

Quenching the Reaction:

-

Action: Once TLC indicates consumption of the starting material, cool to room temperature. Quench with a 10% Na₂S₂O₃-saturated K₂CO₃ aqueous solution and stir for 30 minutes (1)[1].

-

Causality: K₂CO₃ neutralizes the Lewis acid, precipitating ytterbium salts and halting the reversible aldol equilibrium. Na₂S₂O₃ prevents oxidative side reactions during workup.

-

-

Extraction & Purification:

References

-

Tarui, A., Shimomura, H., Yasuno, Y., Karuo, Y., & Sato, K. (2024). "Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate." ACS Omega / Semantic Scholar. 1

-

Smolecule. "Buy Ethyl 2,2-difluoro-3-oxopropanoate." 3

-

TCI Chemicals. "SAFETY DATA SHEET: Ethyl 4,4-Difluoroacetoacetate." 5

-

Sigma-Aldrich. "Ethyl 4,4-difluoroacetoacetate 96% (mixture of tautomers) 352-24-9." 6

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy Ethyl 2,2-difluoro-3-oxopropanoate [smolecule.com]

- 4. guidechem.com [guidechem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Ethyl 4,4-difluoroacetoacetate 96 mixture of tautomers 352-24-9 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity Trends of α,α-Difluoro-β-Keto Esters

Abstract

α,α-Difluoro-β-keto esters are a class of fluorinated organic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. The introduction of a gem-dinal difluoro group at the α-position of a β-keto ester imparts unique physicochemical properties that modulate the reactivity of the entire molecule. This guide provides a comprehensive analysis of the synthesis, reactivity trends, and applications of these valuable synthetic intermediates. We will delve into the mechanistic underpinnings of their reactions, offering field-proven insights for researchers and scientists.

Introduction: The Unique Physicochemical Profile of α,α-Difluoro-β-Keto Esters

The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethylene (CF2) group, in particular, is considered a bioisostere of an oxygen atom or a carbonyl group and can significantly alter the pKa of neighboring functional groups.[1] In α,α-difluoro-β-keto esters, the presence of two highly electronegative fluorine atoms at the α-carbon dramatically influences the molecule's electronic properties and, consequently, its reactivity.

The Influence of Gem-Difluoro Substitution on Keto-Enol Tautomerism

The presence of the CF2 group significantly impacts the keto-enol equilibrium. The strong electron-withdrawing nature of the fluorine atoms destabilizes the formation of an adjacent enol double bond. Consequently, α,α-difluoro-β-keto esters exist predominantly in the keto form. This has profound implications for their reactivity, particularly in reactions that typically proceed through an enol or enolate intermediate.

Impact on Acidity and Electrophilicity

The inductive effect of the two fluorine atoms increases the acidity of the protons on any adjacent carbons, though the α-position itself is non-protonated. More importantly, the electrophilicity of the flanking carbonyl carbons (both the ketone and the ester) is significantly enhanced. This heightened electrophilicity makes them more susceptible to nucleophilic attack.

Relevance in Medicinal Chemistry and Drug Design

The unique properties of α,α-difluoro-β-keto esters make them valuable building blocks in the synthesis of complex, fluorinated bioactive molecules. Their ability to serve as precursors to difluorinated ketones, alcohols, and heterocyclic systems allows for the introduction of the CF2 moiety into a wide range of drug candidates.[1][2] This can lead to improved pharmacokinetic and pharmacodynamic profiles.

Synthetic Routes to α,α-Difluoro-β-Keto Esters

Several synthetic strategies have been developed to access this important class of compounds. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Direct Fluorination of β-Keto Esters

The direct fluorination of a β-keto ester at the α-position is a common approach. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are frequently employed.[3][4] The reaction typically proceeds via the enol or enolate form of the β-keto ester.[5] However, achieving difluorination can sometimes be challenging and may require forcing conditions, which can lead to side reactions.[5]

Claisen Condensation of α,α-Difluoroesters

A highly effective and widely used method is the Claisen condensation between an α,α-difluoroester and a non-fluorinated ester.[6] This reaction allows for the convergent assembly of the α,α-difluoro-β-keto ester framework. While traditionally employing strong bases like sodium hydride, which can pose safety concerns on a large scale, alternative methods have been developed.[7] For instance, reacting a polyfluorocarboxylic acid anhydride or chloride with a carboxylic acid chloride in the presence of a tertiary amine offers a safer alternative.[7]

Other Notable Synthetic Transformations

Other synthetic routes include the oxidation of β-hydroxy-α,α-difluoro esters using reagents like Dess-Martin periodinane.[1][2] Additionally, methods involving the reaction of polyfluoroacid anhydrides with carboxylic acid chlorides have been reported.[7]

Key Reactivity Patterns and Mechanistic Insights

The reactivity of α,α-difluoro-β-keto esters is dominated by the strong electron-withdrawing effect of the gem-difluoro group. This influences their stability, decarboxylation behavior, and reactions at the carbonyl centers.

Hydrolytic Stability and Ester Cleavage

The hydrolysis of the ester functionality in α,α-difluoro-β-keto esters can be achieved under both acidic and basic conditions to yield the corresponding β-keto acid.[8][9]

-

3.1.1 Base-Mediated Hydrolysis: Saponification with a strong base, such as sodium hydroxide, followed by acidic workup is a standard procedure. The increased electrophilicity of the ester carbonyl facilitates this process.

-

3.1.2 Acid-Catalyzed Hydrolysis: Treatment with a strong acid, often with gentle heating, can also effect hydrolysis. The reaction proceeds through protonation of the ester carbonyl, followed by nucleophilic attack by water.[9]

Decarboxylation Reactions: Challenges and Strategies

The decarboxylation of the corresponding β-keto acid to form a difluoromethyl ketone is a crucial transformation.

-

3.2.1 Thermal Decarboxylation: Simple heating of the β-keto acid can induce decarboxylation through a cyclic transition state.[9]

-

3.2.2 Krapcho Decarboxylation: The Krapcho decarboxylation provides a milder alternative for the direct conversion of the β-keto ester to the ketone. This reaction is typically carried out in a polar aprotic solvent with a salt, such as lithium chloride or sodium chloride.[10] Interestingly, the presence of the α,α-difluoro substituents has been shown to be necessary to promote the Krapcho decarboxylation, as analogous non-fluorinated and α,α-dimethyl substituted β-keto esters fail to undergo the reaction under similar conditions.[1][2]

Reactions at the Carbonyl Centers

The enhanced electrophilicity of both the ketone and ester carbonyls dictates their reactivity towards nucleophiles.

-

3.3.1 Nucleophilic Attack at the Ketone: The ketone carbonyl is generally more reactive towards nucleophiles than the ester. This allows for selective reactions, such as the formation of difluorinated alcohols via reduction with agents like sodium borohydride. A notable application is the decarboxylative aldol reaction, where the α,α-difluoro-β-keto ester serves as a difluoroenolate equivalent after in situ decarboxylation, reacting with aldehydes and ketones to form β-hydroxy-α,α-difluoroketones.[1][2][11] This process has been successfully applied to the synthesis of bioactive GABA-B agonists.[1][2]

-

3.3.2 Reactions with Hydrazines and Hydroxylamines: These reactions provide a pathway to valuable fluorinated heterocycles. For example, condensation with hydrazines can lead to the formation of difluorinated pyrazoles, while reaction with hydroxylamine can yield isoxazoles.

The Role of the α-Carbon: Enolate Chemistry

While the α-position is not protonated, the corresponding difluoroenolate can be generated in situ. This is a key feature of the decarboxylative aldol reaction, where the α,α-difluoro-β-keto ester acts as a precursor to the difluoroenolate.[1][2] This reactive intermediate can then participate in carbon-carbon bond-forming reactions.[1][2][11]

Applications in the Synthesis of Fluorinated Bioactive Molecules

The synthetic utility of α,α-difluoro-β-keto esters is demonstrated in their application as key intermediates in the synthesis of a variety of bioactive molecules.

Case Study 1: Synthesis of a CF2-Containing GABA-B Agonist

A decarboxylative aldol reaction of an α,α-difluoro-β-keto ester has been successfully employed in the synthesis of a difluorinated analog of a GABA-B agonist.[1][2] This highlights the ability of these reagents to serve as difluoroenolate precursors in complex molecule synthesis.[1][2]

Case Study 2: Access to Novel Fluorinated Heterocycles

The reaction of α,α-difluoro-β-keto esters with binucleophiles like hydrazines and amidines is a powerful strategy for constructing fluorinated heterocyclic scaffolds. For example, their reaction with N-alkylamidines can be used to prepare 2-arylpyrimidines, which have applications as herbicides.[7]

Experimental Protocols

Protocol 1: Synthesis of an α,α-Difluoro-β-Keto Ester via Dess-Martin Oxidation

This protocol describes the synthesis of a β-keto-α,α-difluoro ester from the corresponding β-hydroxy-α,α-difluoro ester.[1][2]

-

To a vial containing the β-hydroxy-α,α-difluoro ester (1.0 equiv) and Dess-Martin periodinane (1.2 equiv), add dichloromethane (DCM) at ambient temperature under air.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction mixture with a 10% Na2S2O3-saturated K2CO3 aqueous solution and stir for 30 minutes.

-

Extract the mixture with chloroform (CHCl3).

-

Wash the organic extract with saturated K2CO3 aqueous solution, followed by water.

-

Dry the organic layer with MgSO4, filter, and concentrate in vacuo to yield the desired α,α-difluoro-β-keto ester.

Protocol 2: Yb(OTf)3-Promoted Krapcho Decarboxylative Aldol Reaction

This protocol details a one-pot Krapcho decarboxylation and subsequent aldol reaction.[2]

-

To a flask containing the α,α-difluoro-β-keto ester (0.5 mmol), add Yb(OTf)3·n-hydrate (0.75 mmol, 1.5 equiv), NaCl (0.75 mmol, 1.5 equiv), and the desired aldehyde (0.5 mmol, 1.0 equiv).

-

Add acetonitrile (CH3CN, 2.0 mL) to the mixture.

-

Add H2O (0.5 mmol, 1.0 equiv, as a 1.0 M solution in CH3CN).

-

Heat the reaction mixture to 100 °C and stir for 18 hours.

-

Cool the reaction mixture to room temperature and quench with 10% aqueous HCl.

-

Extract with ethyl acetate.

-

Wash the organic extract with brine and dry with MgSO4.

-

Filter and concentrate in vacuo to obtain the crude product, which can be purified by column chromatography.

Data Summary

Table 1: Representative Examples of α,α-Difluoro-β-Keto Esters and their Aldol Products.

| α,α-Difluoro-β-Keto Ester | Aldehyde/Ketone | Product | Yield (%) | Reference |

| Methyl 2,2-difluoro-3-oxo-3-phenylpropanoate | Benzaldehyde | 2,2-Difluoro-3-hydroxy-1,3-diphenylpropan-1-one | 95 | [1] |

| Methyl 2,2-difluoro-3-(4-methoxyphenyl)-3-oxopropanoate | Benzaldehyde | 2,2-Difluoro-3-hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one | 95 | [2] |

| Methyl 2,2-difluoro-3-(4-chlorophenyl)-3-oxopropanoate | Benzaldehyde | 3-(4-Chlorophenyl)-2,2-difluoro-3-hydroxy-1-phenylpropan-1-one | 75 | [2] |

| Methyl 2,2-difluoro-3-oxo-5-phenylpentanoate | Benzaldehyde | 2,2-Difluoro-3-hydroxy-1,5-diphenylpentan-1-one | Moderate | [2] |

Visualizations

Logical Workflow for the Application of α,α-Difluoro-β-Keto Esters

Sources

- 1. Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 6. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 7. US5493025A - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]

- 8. aklectures.com [aklectures.com]

- 9. youtube.com [youtube.com]

- 10. Decarboxylation [organic-chemistry.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Difluoromethyl Group: A Strategic Tool for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into therapeutic candidates has become a pillar of modern medicinal chemistry. Among the arsenal of fluorinated motifs, the difluoromethyl (CHF2) group has emerged as a uniquely versatile and powerful tool. It is not merely a metabolically stable placeholder but an active modulator of a molecule's physicochemical and pharmacological properties. This guide provides a comprehensive exploration of the CHF2 group's bioisosteric potential, detailing its ability to enhance metabolic stability, fine-tune acidity (pKa), modulate lipophilicity, and create pivotal binding interactions. Through an analysis of its fundamental properties, detailed experimental protocols, and illustrative case studies, this document serves as a technical resource for the rational design and application of the difluoromethyl group in the pursuit of safer and more effective medicines.

Chapter 1: The Unique Physicochemical Profile of the Difluoromethyl Group

The utility of the difluoromethyl group stems from a unique combination of steric and electronic properties that allows it to serve as a bioisosteric replacement for common functionalities like hydroxyl (-OH), thiol (-SH), and sometimes even amine (-NH2) or methyl (-CH3) groups.[1][2]

-

Electronic Character: The two fluorine atoms exert a powerful electron-withdrawing inductive effect, which polarizes the C-H bond. This makes the hydrogen atom partially acidic and capable of acting as a weak hydrogen bond donor.[3][4] This capability is a key differentiator from the trifluoromethyl (-CF3) group and allows it to mimic the hydrogen-bonding potential of groups like hydroxyls and thiols.[5]

-

Lipophilicity (logP): The CHF2 group generally increases lipophilicity, a critical factor for membrane permeability and bioavailability.[3] However, its impact is more nuanced and less pronounced than that of the highly lipophilic CF3 group.[1] The change in lipophilicity when replacing a methyl group with a difluoromethyl group can range from a slight decrease to a moderate increase (ΔlogP from -0.1 to +0.4), offering an opportunity for fine-tuning this property.[4][5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~115 kcal/mol) compared to a carbon-hydrogen bond (~100 kcal/mol). This inherent strength makes the CHF2 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance.[1][6]

Chapter 2: Strategic Applications in Drug Design

The decision to incorporate a CHF2 group is a strategic choice aimed at solving specific challenges in drug development, from poor metabolic stability to suboptimal target engagement.

Enhancing Metabolic Stability

A primary application of the CHF2 group is to block metabolic hotspots.[1] By replacing a metabolically labile C-H bond, such as at a benzylic position, with a robust C-CF2H moiety, chemists can significantly reduce the rate of oxidative metabolism, thereby extending the drug's half-life and improving its pharmacokinetic profile.[3][6]

Logical Workflow for Bioisosteric Replacement

The following diagram illustrates a typical decision-making process for employing the CHF2 group to address metabolic liabilities.

Caption: A decision workflow for utilizing the CHF2 group to mitigate metabolic instability.

Fine-Tuning pKa for Optimal Bioavailability

The strong electron-withdrawing nature of the CHF2 group can significantly lower the pKa of adjacent acidic or basic functional groups.[3][7] For example, placing a CHF2 group near a basic amine can lower its pKa, reducing the proportion of the protonated (charged) species at physiological pH (7.4). This can enhance membrane permeability, as the neutral form of a drug is typically more capable of passive diffusion across cell membranes. This modulation is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8]

Optimizing Ligand-Receptor Interactions

The unique electronic properties of the CHF2 group enable it to participate in specific, high-value interactions within a protein's binding pocket.[8]

-

Hydrogen Bonding: The partially acidic proton on the CHF2 group can act as a hydrogen bond donor, forming interactions with backbone carbonyls or the side chains of residues like serine, threonine, aspartate, or glutamate.

-

Dipole-Dipole Interactions: The significant dipole moment of the C-F bonds can engage in favorable dipole-dipole or dipole-charge interactions with polar residues in the binding site.

These interactions can lead to a significant increase in binding affinity (potency) and selectivity for the target protein over off-targets.

Binding Interactions of the Difluoromethyl Group

This diagram illustrates the types of non-covalent interactions the CHF2 group can form within a protein binding pocket.

Caption: Potential binding interactions of a CHF2 group within a receptor active site.

Comparative Analysis of Bioisosteres

The choice of a bioisostere is context-dependent. The following table provides a comparative summary of the CHF2 group against other common functionalities.

| Property | -CH3 (Methyl) | -OH (Hydroxyl) | -SH (Thiol) | -CHF2 (Difluoromethyl) | -CF3 (Trifluoromethyl) |

| H-Bonding | None | Donor & Acceptor | Weak Donor | Weak Donor | Acceptor Only |

| Lipophilicity (π) | +0.5 | -0.7 | +0.4 | ~ +0.2 to +0.4 | +0.9 |

| Metabolic Stability | Liable to Oxidation | Liable to Oxidation/Conjugation | Liable to Oxidation | High | Very High |

| Electronic Effect | Weak Donor | Weak Withdrawing | Weak Withdrawing | Strong Withdrawing | Very Strong Withdrawing |

| pKa Effect | Minimal | Acidic Proton | More Acidic Proton | Lowers pKa of adjacent groups | Strongly lowers pKa |

Data compiled from various sources, specific values are context-dependent.[1][4][5]

Chapter 3: Synthetic Methodologies

The successful application of the CHF2 group is contingent on the availability of robust synthetic methods for its introduction into a target molecule. Modern organic chemistry offers several strategies, broadly classified as nucleophilic, electrophilic, and radical pathways.[3][9]

Representative Protocol: Difluoromethylation of a Phenol

This protocol details a common method for synthesizing aryl difluoromethyl ethers from phenols using sodium 2-chloro-2,2-difluoroacetate as a difluorocarbene precursor.[10]

Objective: To synthesize 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one.

Materials:

-

1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.0 equiv)

-

Sodium 2-chloro-2,2-difluoroacetate (2.0 equiv)

-

Cesium Carbonate (Cs2CO3) (1.5 equiv)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Deionized Water & Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the starting phenol (1.0 equiv), cesium carbonate (1.5 equiv), and DMF to create a 0.5 M solution.

-

Initial Stirring: Stir the mixture at room temperature for 10 minutes to allow for the formation of the phenolate.

-

Reagent Addition: Add sodium 2-chloro-2,2-difluoroacetate (2.0 equiv) to the reaction mixture.

-

Heating: Heat the reaction to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 4-12 hours).[10]

-

Workup - Quenching & Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the contents into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Workup - Washing: Combine the organic layers and wash twice with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure aryl difluoromethyl ether.[1]

Chapter 4: Case Studies in Drug Discovery

The tangible impact of the difluoromethyl group is best illustrated through its successful incorporation into approved drugs and clinical candidates.

Pantoprazole: Enhancing Stability

Pantoprazole (Protonix®) is a proton pump inhibitor used to treat gastroesophageal reflux disease. The difluoromethoxy group on the benzimidazole ring is critical to its mechanism and stability. It enhances the metabolic stability of the molecule and modulates the pKa of the benzimidazole nitrogen, which is crucial for its activation in the acidic environment of the stomach's parietal cells.[1]

Inavolisib: Driving Selectivity

Inavolisib is a selective inhibitor of the PI3Kα enzyme, a target in cancer therapy. The difluoromethyl group in Inavolisib plays a pivotal role in achieving high selectivity for the PI3Kα isoform. It forms a specific hydrogen bond with a serine residue (Ser774) in the PI3Kα active site. This interaction is significantly more favorable than in other PI3K isoforms, directly contributing to the drug's high selectivity and therapeutic window.[1]

Chapter 5: Conclusion and Future Outlook

The difluoromethyl group has firmly established itself as more than just a metabolically inert substituent; it is a strategic element for fine-tuning the properties of drug candidates. Its ability to serve as a lipophilic hydrogen bond donor, a metabolic shield, and a modulator of acidity provides medicinal chemists with a powerful tool to overcome common drug discovery hurdles.[11] As synthetic methodologies for its introduction become more sophisticated and accessible, particularly for late-stage functionalization, the application of the CHF2 group is set to expand.[12] The continued exploration of its unique properties will undoubtedly lead to the development of next-generation therapeutics with improved efficacy, safety, and pharmacokinetic profiles.

References

-

Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. ChemBeast. Available from: [Link].

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Available from: [Link].

-

Zafrani, Y., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. Available from: [Link].

-

New method for introducing fluorinated components into molecules. Universität Münster. (2024). Available from: [Link].

-

Slavish, J. P., & Neely, B. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available from: [Link].

-

Carbonnelle, M., Lensen, N., Berthon, J.-Y., & Brigaud, T. (2019). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters, 21(20), 8279–8283. Available from: [Link].

-

Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. PMC. (2023). Available from: [Link].

-

Difluoromethylation of Phenols. Organic Syntheses Procedure. Available from: [Link].

-

Wu, S., Song, H., & Hu, M. (2024). Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. Available from: [Link].

-

Zafrani, Y., Yeffet, D., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Available from: [Link].

-

Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7069–7117. Available from: [Link].

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Promoted Difluoromethylation of Quinoxalin-2-Ones. PMC. (2022). Available from: [Link].

-

Mykhailiuk, P. K. (2018). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Saturated and Unsaturated Four‐ to Six‐Membered Carbo‐ and Heterocycles. Organic & Biomolecular Chemistry. Available from: [Link].

-

Slavish, J., & Neely, B. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link].

-

The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. (2024). Available from: [Link].

-

Verhoog, S., St-Gallay, S. A., & Gouverneur, V. (2018). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. PMC. Available from: [Link].

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. (2021). Available from: [Link].

-

Federal Drug Administration-approved drugs that contain the difluoromethyl group. ResearchGate. Available from: [Link].

-

Review Article Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation. (2024). Available from: [Link].

-

Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available from: [Link].

-

Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. Available from: [Link].

-

Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry (RSC Publishing). Available from: [Link].

-

Difluoromethylation depends on the pKa values of conjugated acids; basic boryllithium 1?. ResearchGate. Available from: [Link].

-

Aikawa, H., Misawa, K., & Nagaki, A. (2024). Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. ChemRxiv. Available from: [Link].

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm (RSC Publishing). Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 8. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New method for introducing fluorinated components into molecules [uni-muenster.de]

Solubility of Ethyl 2,2-difluoro-3-oxopropanoate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 2,2-difluoro-3-oxopropanoate in Organic Solvents

Introduction

Ethyl 2,2-difluoro-3-oxopropanoate is a fluorinated β-keto ester of significant interest in synthetic chemistry. Its unique structural motifs—a reactive β-dicarbonyl system and a gem-difluoro group—make it a valuable building block for the synthesis of complex fluorinated molecules, including pharmaceuticals and advanced materials. The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making compounds like this ester particularly relevant to drug development professionals.

Understanding the solubility of Ethyl 2,2-difluoro-3-oxopropanoate is a prerequisite for its effective use in any application. Solubility dictates the choice of reaction media, purification strategies (such as crystallization and chromatography), and formulation development. However, a review of publicly available literature reveals a notable absence of specific experimental solubility data for this compound.

This technical guide is designed to address this knowledge gap. As direct quantitative data is not available, we will provide a comprehensive framework for researchers and scientists to understand, predict, and experimentally determine the solubility of Ethyl 2,2-difluoro-3-oxopropanoate. We will delve into the theoretical principles governing its solubility, offer a predicted solubility profile based on a comparative analysis with analogous structures, and provide detailed, field-proven experimental protocols for its quantitative measurement.

Molecular Structure and Physicochemical Properties Analysis

The solubility behavior of a compound is intrinsically linked to its molecular structure. Ethyl 2,2-difluoro-3-oxopropanoate possesses several key features that influence its interaction with solvents:

-

Ester Group (-COOEt): This group is polar and can act as a hydrogen bond acceptor.

-

β-Keto Group (-C(O)CH₂C(O)-): This functionality increases the molecule's polarity and provides an additional site for hydrogen bond acceptance. The acidic α-proton is not present due to the gem-difluoro substitution.

-

Gem-Difluoro Group (-CF₂-): The two fluorine atoms are highly electronegative, creating a strong dipole at the α-carbon. This significantly impacts the molecule's electronic properties and conformational preferences. Fluorination is known to affect properties like boiling point and intermolecular interactions.[1]

While experimental data is scarce, we can estimate some key physicochemical properties for Ethyl 2,2-difluoro-3-oxopropanoate.

| Property | Predicted/Estimated Value | Source/Method |

| Molecular Formula | C₅H₆F₂O₃ | - |

| Molecular Weight | 152.09 g/mol | - |

| Appearance | Predicted to be a liquid | Based on analogs |

| Boiling Point | Estimated >150 °C | Comparison with analogs[2][3] |

| LogP (Octanol-Water) | ~0.5 - 1.5 | Estimation |

| Hydrogen Bond Acceptors | 3 (two carbonyl oxygens, one ester oxygen) | Structural Analysis |

| Hydrogen Bond Donors | 0 | Structural Analysis |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means that solutes dissolve best in solvents with similar intermolecular forces. The key factors influencing the solubility of Ethyl 2,2-difluoro-3-oxopropanoate are:

-

Polarity: The molecule possesses significant polarity due to its ester and ketone groups, as well as the highly electronegative fluorine atoms. Therefore, it is expected to be more soluble in polar solvents than in nonpolar solvents.[5]

-

Hydrogen Bonding: While the molecule cannot donate hydrogen bonds, its three oxygen atoms can act as hydrogen bond acceptors. This suggests it will interact favorably with protic solvents (e.g., alcohols) that can donate hydrogen bonds.

-

Dipole-Dipole Interactions: The strong dipole created by the C-F and C=O bonds will lead to significant dipole-dipole interactions with polar aprotic solvents (e.g., acetone, acetonitrile).

-

Van der Waals Forces: These forces will govern its interaction with nonpolar solvents (e.g., hexane, toluene). Given the molecule's polarity, these interactions are expected to be weaker, leading to lower solubility.

-

Temperature: For most solid and liquid solutes, solubility in a liquid solvent increases with temperature, as the increased kinetic energy helps to overcome intermolecular forces in both the solute and solvent.[6]

Predicted Solubility Profile & Comparative Analysis

Based on the theoretical principles, we can predict a qualitative solubility profile for Ethyl 2,2-difluoro-3-oxopropanoate. To add confidence to this prediction, we can compare it with structurally similar compounds.

| Compound | Structure | Key Differences | Known Solubility/Properties | Predicted Solubility of Target |

| Ethyl 2,2-difluoro-3-oxopropanoate (Target) | EtOOC-CF₂-CHO | - | Data to be determined | Good solubility in polar aprotic and protic solvents. Limited solubility in nonpolar solvents. |

| Ethyl 3-oxobutanoate | EtOOC-CH₂-C(O)CH₃ | Non-fluorinated analog | Miscible with common organic solvents, soluble in water.[3] | The CF₂ group increases polarity but may reduce H-bond accepting strength compared to the CH₂ analog, potentially altering miscibility. |

| Ethyl Fluoroacetate | FCH₂COOEt | Monofluorinated, lacks keto group | Soluble in water and alcohol.[7] | The target compound is more polar due to the additional keto group and difluoro substitution, suggesting similar or better solubility in polar solvents. |

| Diethyl 2,2-difluoromalonate | EtOOC-CF₂-COOEt | Second ester instead of an aldehyde | Not miscible or difficult to mix in water.[8] An important intermediate in organic synthesis.[9][10][11] | The target's aldehyde group may offer different interaction potentials than a second ester group, but the overall polarity is comparable. |

| Ethyl 2,2-difluoropropanoate | CH₃-CF₂-COOEt | Methyl group instead of an oxo group | Liquid, BP 115 °C.[12] Likely soluble in common organic solvents. | The oxo group in the target compound significantly increases polarity, suggesting higher solubility in polar solvents than this analog. |

Predicted Solubility Ranking:

-

High Solubility: Polar aprotic solvents like Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

-

Moderate to High Solubility: Polar protic solvents like Ethanol, Methanol, Isopropanol.

-

Low Solubility: Nonpolar solvents like Hexane, Cyclohexane, Toluene.

-

Slight to Moderate Solubility: Solvents of intermediate polarity like Dichloromethane, Ethyl Acetate.

Experimental Determination of Solubility

Given the lack of published data, experimental determination is essential. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[6] Below are detailed protocols that provide a self-validating system for obtaining reliable data.

General Experimental Workflow

The following diagram outlines the fundamental steps for determining solubility, which are common to the detailed protocols that follow.

Caption: General workflow for equilibrium solubility determination.

Protocol 1: Gravimetric Method

This method is straightforward and suitable for determining solubility in volatile solvents where the solute is non-volatile. It provides a direct mass-based measurement.[13][14]

Methodology:

-

Preparation: Add an excess amount of Ethyl 2,2-difluoro-3-oxopropanoate to a known volume (e.g., 10 mL) of the chosen solvent in a sealed vial.

-

Equilibration: Agitate the vial in a shaker bath at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached. A small amount of undissolved solute must remain.

-

Phase Separation: Allow the vial to stand at the constant temperature until the excess solute has settled.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 5 mL) using a volumetric pipette.

-

Weighing: Transfer the supernatant to a pre-weighed, dry evaporating dish. Record the total weight.

-

Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator. For the final traces of solvent, place the dish in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Calculation:

-

Weight of solute = (Weight of dish + residue) - (Weight of empty dish)

-

Solubility (g/L) = (Weight of solute / Volume of supernatant sampled) * 1000

-

Causality and Validation: The key to this protocol's trustworthiness is achieving a constant weight in step 6, which confirms the complete removal of the solvent without degradation of the solute. Running the experiment in triplicate provides statistical validation.

Protocol 2: HPLC-Based Quantification

This is the preferred method for its high accuracy, sensitivity, and applicability to a wide range of solvents and concentrations.

Methodology:

-

Preparation and Equilibration: Follow steps 1 and 2 from the Gravimetric Method.

-

Phase Separation: Centrifuge the equilibrated vial to pellet the undissolved solute. Carefully filter the supernatant through a 0.22 µm syringe filter (ensure filter material is compatible with the solvent) into a clean vial. This step is critical to remove all particulates that could interfere with the analysis.[6]

-

Standard Preparation: Prepare a series of standard solutions of Ethyl 2,2-difluoro-3-oxopropanoate in the same solvent, with concentrations that bracket the expected solubility.

-

Calibration Curve: Analyze the standard solutions using a validated HPLC method (e.g., with UV detection) to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.995 for reliability.

-

Sample Analysis: Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using the same HPLC method.

-

Calculation:

-

Concentration of diluted sample = (from calibration curve)

-

Solubility (mg/mL) = (Concentration of diluted sample) * (Dilution factor)

-

Causality and Validation: The validity of this protocol rests on the quality of the calibration curve and ensuring the sample concentration falls within its linear range. The use of a chemically inert filter prevents solute absorption, which would otherwise lead to an underestimation of solubility.

Advanced and High-Throughput Approaches